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Introduction

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD?2) is a stable metabolite of prostaglandin
D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-homologous
molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The
interaction between DK-PGD2 and CRTH2 plays a crucial role in the recruitment of various
immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, to sites of
allergic inflammation.[3][4][5] Understanding and quantifying the chemotactic response of these
cells to DK-PGD?2 is essential for the development of novel therapeutics targeting allergic
diseases such as asthma and allergic rhinitis.

This application note provides a detailed protocol for an in vitro chemotaxis assay using the
Boyden chamber method to evaluate the migratory response of immune cells to DK-PGD2. It
also outlines the underlying signaling pathway and provides a framework for data analysis.

Principle of the Assay

The in vitro chemotaxis assay is designed to measure the directed migration of cells in
response to a chemical gradient. The most common method is the Boyden chamber assay,
which utilizes a chamber with two compartments separated by a microporous membrane.[6]
Cells are placed in the upper compartment, and a solution containing the chemoattractant, in
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this case, DK-PGD2, is placed in the lower compartment. This establishes a concentration
gradient across the membrane, stimulating the cells to migrate through the pores towards the
higher concentration of the chemoattractant. The number of migrated cells is then quantified to
determine the chemotactic activity of the compound.

Signaling Pathway of DK-PGD2-Induced Chemotaxis

DK-PGD2-induced chemotaxis is mediated through the CRTH2 receptor, a G protein-coupled
receptor (GPCR).[7] The signaling cascade is initiated by the binding of DK-PGD2 to CRTH2,
which leads to the activation of an associated heterotrimeric G protein of the Gai subtype. This
activation results in the dissociation of the G protein into its Gai and Gy subunits. The Gai
subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP)
levels. The Gy subunit can activate various downstream effectors, including phospholipase C
(PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers
the release of calcium from intracellular stores, leading to a transient increase in cytosolic
calcium concentration. These signaling events culminate in the reorganization of the actin
cytoskeleton, leading to cell polarization and directed migration towards the DK-PGD2 gradient.
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Figure 1. Signaling pathway of DK-PGD2-induced chemotaxis.
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Experimental Protocol

This protocol is a general guideline for a Boyden chamber chemotaxis assay and may require
optimization for specific cell types and experimental conditions.

Materials and Reagents

e Cells: Human Th2 cells, eosinophils, or basophils (primary cells or cell lines expressing
CRTH2)

o Chemoattractant: 13,14-Dihydro-15-keto PGD2 (DK-PGD?2)

e Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 10 mM
HEPES, pH 7.3

e Boyden Chamber: Transwell® inserts with a 5 um pore size membrane for eosinophils and
Th2 cells

o 24-well plates

 Staining Solution: Diff-Quik™ or similar cytological stain
e Microscope

¢ Hemocytometer

e Trypan Blue

Experimental Workflow
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Preparation

1. Cell Preparation:
- Harvest and wash cells
- Resuspend in assay medium

2. Reagent Preparation:
- Prepare serial dilutions of DK-PGD2

Assay Setup

4. Add Cells: 3. Add Chemoattractant:
- Add cell suspension to upper chamber (Transwell insert) - Add DK-PGD2 dilutions to lower chamber

5. Incubation:
- Incubate for 1-3 hours at 37°C, 5% CO:

Ane%ysis

6. Remove Non-migrated Cells:
- Gently wipe the upper surface of the membrane

l

7. Fix and Stain:
- Fix and stain the migrated cells on the lower surface

l

8. Cell Counting:
- Count migrated cells under a microscope

9. Data Analysis:
- Calculate Chemotactic Index

Click to download full resolution via product page

Figure 2. Experimental workflow for the in vitro chemotaxis assay.

Step-by-Step Procedure
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e Cell Preparation:
o Culture and harvest the cells of interest (e.g., eosinophils isolated from peripheral blood).

o Wash the cells with assay medium and perform a cell count using a hemocytometer and
Trypan Blue to assess viability.

o Resuspend the cells in assay medium at a final concentration of 1 x 10° cells/mL.

e Assay Setup:

[e]

Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range to
testis 0.1 nM to 1000 nM. Include a negative control with assay medium only.

o Add 600 pL of the DK-PGD2 dilutions or control medium to the lower wells of a 24-well
plate.

o Place the Transwell® inserts into the wells, ensuring that the bottom of the insert is in
contact with the medium.

o Add 100 puL of the cell suspension (1 x 10° cells) to the upper compartment of each
Transwell® insert.

¢ Incubation:

o Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours. The
optimal incubation time should be determined empirically for each cell type. A 1-hour
incubation is often sufficient for eosinophils and Th2 cells.[3][9]

e Quantification of Migrated Cells:
o After incubation, carefully remove the Transwell® inserts from the wells.

o To remove non-migrated cells, gently wipe the upper surface of the membrane with a
cotton swab.

o Fix the migrated cells on the lower surface of the membrane by immersing the insert in
methanol for 10 minutes.
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o Stain the cells using a Diff-Quik™ staining kit or a similar cytological stain.
o Allow the membrane to air dry completely.

o Using a microscope, count the number of migrated cells in several representative high-
power fields (e.g., 5-10 fields at 400x magnification).

Data Presentation and Analysis

The results of the chemotaxis assay can be presented as the average number of migrated cells
per high-power field for each concentration of DK-PGD2. For a more quantitative analysis, the
Chemotactic Index (CI) or Forward Migration Index (FMI) can be calculated.[10][11][12] This is
the ratio of the number of cells that migrated in response to the chemoattractant to the number
of cells that migrated in the control (medium only).

Chemotactic Index (Cl) = (Number of cells migrated towards chemoattractant) / (Number of
cells migrated towards control medium)

The data should be presented in a clear and structured table for easy comparison.

DK-PGD2 Concentration Mean Migrated Cells per .

(nM) HPF (+ SD) Chemotactic Index
0 (Control) 50+ 8 1.0

0.1 7512 15

1 150 + 20 3.0

10 250 + 35 5.0

100 220+ 28 4.4

1000 180 + 25 3.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual
results may vary depending on the cell type and experimental conditions.

Troubleshooting
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» High background migration: This may be due to chemokinetic effects rather than chemotaxis.
To address this, perform a checkerboard analysis where varying concentrations of DK-PGD2
are added to both the upper and lower chambers. High migration when the concentrations
are equal indicates chemokinesis.

o Low cell migration: This could be due to suboptimal incubation time, inappropriate pore size
of the membrane, or low expression of the CRTH2 receptor on the cells. These parameters
may need to be optimized.

» Cell viability issues: Ensure that the cells are healthy and viable before starting the assay.
The assay medium should also be optimized for the specific cell type.

Conclusion

The in vitro chemotaxis assay using 13,14-Dihydro-15-keto PGD2 is a valuable tool for
studying the migratory responses of immune cells involved in allergic inflammation. By
following the detailed protocol and data analysis guidelines presented in this application note,
researchers can obtain reliable and reproducible results to advance our understanding of the
role of the DK-PGD2/CRTH2 axis in health and disease, and to screen for potential therapeutic
agents that modulate this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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